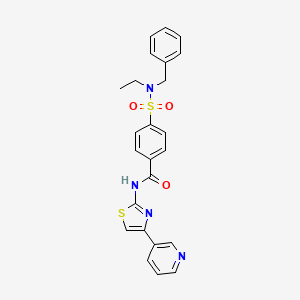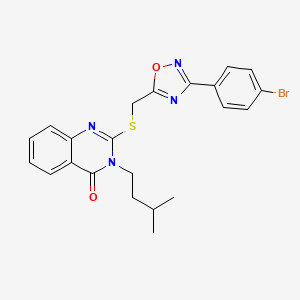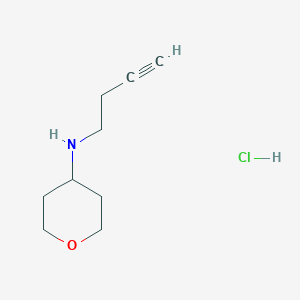
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as BTEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTEB is a sulfonamide-based compound that has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of related compounds have been a subject of research, such as the study by Vellaiswamy and Ramaswamy (2017) on Co(II) complexes of similar benzamide derivatives, focusing on their structural identification using various analytical techniques (Vellaiswamy & Ramaswamy, 2017).
- Achugatla et al. (2017) synthesized N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, characterizing them using NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Biological Activities
- Patel and Patel (2015) synthesized heterocyclic compounds related to benzamide derivatives and evaluated their antibacterial and antifungal activities (Patel & Patel, 2015).
- Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, similar in structure, explored their cardiac electrophysiological activity, identifying potential therapeutic applications (Morgan et al., 1990).
- Ghorab et al. (2012) investigated novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides for their cytotoxic activity against human breast cancer cell lines (Ghorab et al., 2012).
Chemical Properties
- The study by Narayana et al. (2004) synthesized similar benzamide derivatives, investigating their potential as antifungal agents (Narayana et al., 2004).
- Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, highlighting the impact of methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-28(16-18-7-4-3-5-8-18)33(30,31)21-12-10-19(11-13-21)23(29)27-24-26-22(17-32-24)20-9-6-14-25-15-20/h3-15,17H,2,16H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGXTFZGYTONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)




![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)





![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)